1-Chloro-6-methylnaphthalene

Übersicht

Beschreibung

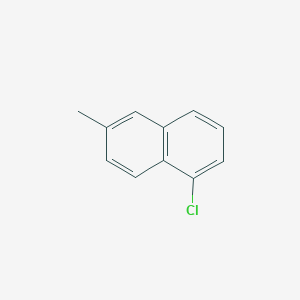

1-Chloro-6-methylnaphthalene is an organic compound with the molecular formula C11H9Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylnaphthalene can be synthesized through the chlorination of 6-methylnaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process involves the introduction of chlorine gas and 6-methylnaphthalene into the reactor, where the reaction is catalyzed by FeCl3 or AlCl3. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-6-methylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form 6-methylnaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: Formation of 6-methylnaphthyl derivatives.

Oxidation: Formation of 6-methyl-1-naphthoic acid or 6-methyl-1-naphthaldehyde.

Reduction: Formation of 6-methylnaphthalene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-6-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-6-methylnaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new compounds. The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

1-Chloronaphthalene: Similar structure but lacks the methyl group at the sixth position.

6-Methylnaphthalene: Similar structure but lacks the chlorine atom at the first position.

1-Bromo-6-methylnaphthalene: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-6-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

1-Chloro-6-methylnaphthalene is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This compound is structurally related to naphthalene and its derivatives, which are known for various toxicological effects. Understanding the biological activity of this compound is critical for assessing its risks and benefits in industrial applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H9Cl

- Molecular Weight : 188.64 g/mol

- CAS Number : 90-12-0

The presence of chlorine in its structure influences its reactivity and biological interactions, making it a subject of study in toxicology.

Toxicological Profile

This compound exhibits several toxicological effects, primarily through its metabolic activation to reactive intermediates. The compound is known to induce oxidative stress and inflammatory responses in various cell types. Key findings include:

- Genotoxicity : Studies have shown that chlorinated naphthalenes can cause DNA damage in vitro, indicating potential carcinogenic properties. The mechanism involves the generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage .

- Cytotoxicity : Research indicates that exposure to this compound can result in cell death through apoptosis or necrosis, depending on the concentration and duration of exposure. In vitro studies using lung epithelial cells demonstrated significant cytotoxic effects at higher concentrations .

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Lung Cell Studies : In a study assessing the impact of indoor air pollutants, including PAHs, on lung cells, it was found that exposure to chlorinated compounds led to increased expression of inflammatory markers such as COX-2 and IL-8. This suggests a role in promoting respiratory inflammation .

- Animal Models : Animal studies have indicated that chronic exposure to similar compounds results in pulmonary toxicity and potential carcinogenic effects. For instance, exposure to 1-methylnaphthalene has been linked to lung tumors in rodent models, raising concerns about the long-term effects of chlorinated naphthalenes .

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The compound undergoes metabolic conversion via cytochrome P450 enzymes, leading to the formation of electrophilic metabolites that can bind to cellular macromolecules, resulting in toxicity.

- Oxidative Stress : The generation of ROS during metabolism contributes to cellular damage and inflammation, which are pivotal in the pathogenesis of various diseases, including cancer .

Environmental Impact

This compound is also a concern for environmental health due to its persistence and bioaccumulation potential. It has been detected in contaminated sites, prompting assessments of its ecological risks.

Table 1: Summary of Biological Effects

Eigenschaften

IUPAC Name |

1-chloro-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPPKHKJRUBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610346 | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109962-22-3 | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109962-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.